

Drevogenin A: A Technical Guide to its Pharmacological Profile

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Compound of Interest

Compound Name: Drevogenin A

Cat. No.: B239033

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Executive Summary

Drevogenin A is a naturally occurring steroidal sapogenin found in various plant species, including those from the Dioscoreaceae family.[1] As a member of this class of compounds, **Drevogenin A** holds potential for significant pharmacological activities, with research primarily pointing towards anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the known pharmacological profile of **Drevogenin A** and its closely related aglycone, diosgenin. Due to the limited availability of specific data for **Drevogenin A**, this document leverages the extensive research on diosgenin to infer potential mechanisms and properties, while clearly delineating the available information for each compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to Drevogenin A

Drevogenin A is a bioactive steroidal sapogenin, a class of natural products known for their diverse pharmacological effects.[1] It is derived from plant sources such as *Hoya carnos* and *Wattakaka volubilis*. [2][3] Structurally, it is a complex molecule with the chemical formula $C_{28}H_{42}O_7$. [2] While research on **Drevogenin A** is still emerging, the broader family of steroidal saponins, and particularly its aglycone diosgenin, has been the subject of extensive study, revealing a wide range of biological activities, including anti-inflammatory, antioxidant, anti-proliferative, and immunomodulatory effects. [4][5]

Physicochemical Properties

A summary of the key physicochemical properties of **Drevogenin A** is presented in Table 1. This information is crucial for its handling, formulation, and in the design of experimental studies.

Table 1: Physicochemical Properties of **Drevogenin A**

Property	Value	Reference
CAS Number	10163-83-4	[1][2]
Molecular Formula	C ₂₈ H ₄₂ O ₇	[1][2]
Molecular Weight	490.6 g/mol	[1][2]
IUPAC Name	[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate	[2]
Boiling Point	586.6 °C	[1]
Storage Temperature	10°C - 25°C	[1]

Pharmacological Properties

The pharmacological activities of **Drevogenin A** are primarily inferred from studies on its structural class and its aglycone, diosgenin. The key reported activities are anti-cancer and anti-inflammatory effects.

Anticancer Activity

While specific studies on **Drevogenin A**'s anticancer effects are limited, extensive research on diosgenin demonstrates significant potential in this area. Diosgenin has been shown to inhibit the proliferation of various cancer cell lines, including prostate, colon, breast, lung, and liver

cancer.[6][7] The anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][6]

Quantitative Cytotoxicity Data for Diosgenin and its Derivatives:

The following table summarizes the cytotoxic activities of diosgenin and its derivatives against various cancer cell lines. It is important to note that this data is not for **Drevogenin A** itself but for its closely related aglycone and its synthetic modifications.

Table 2: Cytotoxic Activity (IC₅₀ values) of Diosgenin and its Derivatives

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
Diosgenin Derivative 8	HepG2	Liver Cancer	1.9	[8]
Diosgenin Derivative 8	L02 (normal liver cells)	-	18.6	[8]
Diosgenin Derivative 7g	K562	Leukemia	4.41	[9]
Diosgenin	K562	Leukemia	30.04	[9]
Diosgenin	HBL-52	Optic Nerve Sheath Meningioma	15	[10]
Diosgenin Derivative 14f	HepG2	Liver Cancer	2.26	[11]
Diosgenin	HepG2	Liver Cancer	32.63	[11]

Anti-inflammatory Activity

Drevogenin A is suggested to possess anti-inflammatory properties.[1] Studies on diosgenin have substantiated this, showing that it can inhibit the production of pro-inflammatory mediators. For instance, in human osteoarthritis chondrocytes, diosgenin was found to inhibit the interleukin-1β (IL-1β)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2). [12][13] It also suppressed the expression of matrix metalloproteinases (MMP-3 and MMP-13),

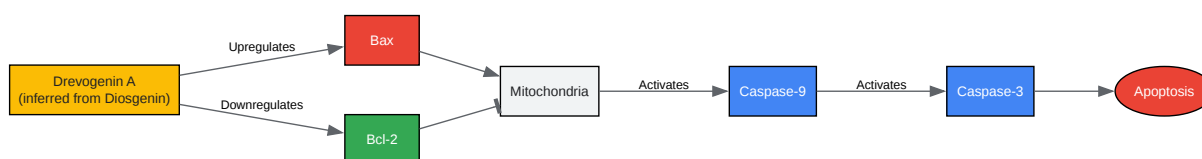
inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[12][13] The mechanism of this anti-inflammatory action appears to be linked to the inhibition of the NF- κ B signaling pathway.[12] In rheumatoid arthritis synoviocytes, diosgenin has also been shown to inhibit proliferation and inflammatory responses.[14][15]

Mechanism of Action & Signaling Pathways

The molecular mechanisms underlying the pharmacological effects of **Drevogenin A** are likely to be similar to those of diosgenin, which has been shown to modulate several critical cellular signaling pathways.

Apoptosis Induction

A primary mechanism of the anticancer activity of diosgenin is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic proteins. Diosgenin has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9][16] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.[6][17] The induction of apoptosis by diosgenin can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.[18]



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Caption: Inferred mitochondrial apoptosis pathway modulated by **Drevogenin A**.

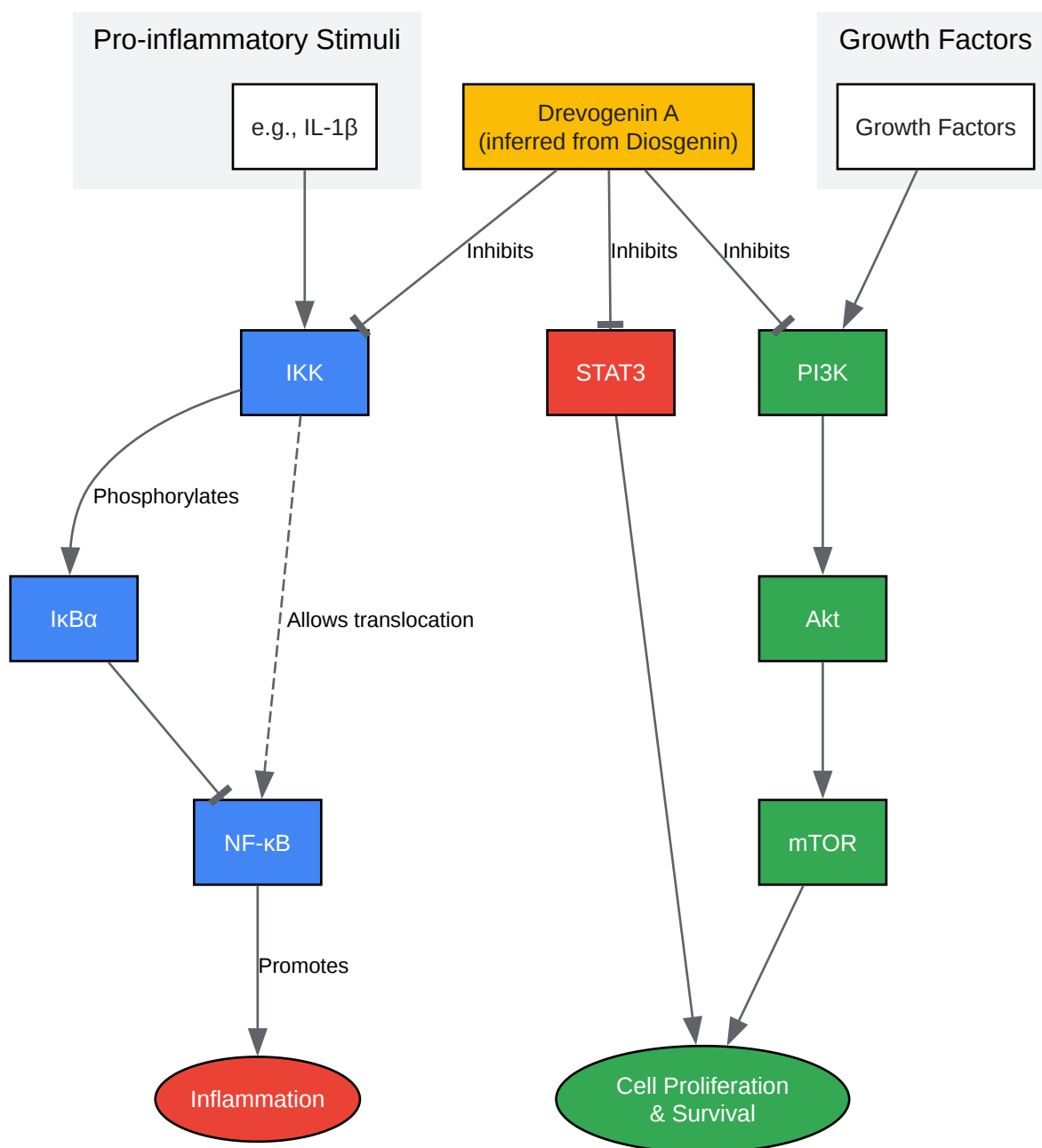
Cell Cycle Arrest

Diosgenin has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cell lines.[6][8][10] This prevents cancer cells from progressing through the

cell division cycle, thereby inhibiting their proliferation. The arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Modulation of Key Signaling Pathways

- **NF- κ B Pathway:** The anti-inflammatory effects of diosgenin are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF- κ B) signaling pathway.[\[12\]](#) By preventing the degradation of I κ B- α , diosgenin blocks the translocation of NF- κ B to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.[\[12\]](#)
- **PI3K/Akt/mTOR Pathway:** In some cancer cells, diosgenin has been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[\[19\]](#) This pathway is crucial for cell growth, proliferation, and survival, and its inhibition contributes to the anticancer effects of diosgenin.
- **STAT3 Pathway:** Diosgenin can also suppress the STAT3 signaling pathway in certain cancer types, leading to the inhibition of cell growth and chemosensitization.[\[6\]](#)



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Caption: Key signaling pathways modulated by **Drevogenin A** (inferred from diosgenin).

Experimental Protocols

Detailed experimental protocols specifically for **Drevogenin A** are not readily available in the public domain. However, based on the studies conducted on diosgenin and other steroidal

sapogenins, the following are standard methodologies that would be employed to investigate the pharmacological properties of **Drevogenin A**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration (IC₅₀).

- **Cell Seeding:** Plate cells (e.g., cancer cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Drevogenin A** for a specified duration (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Analysis

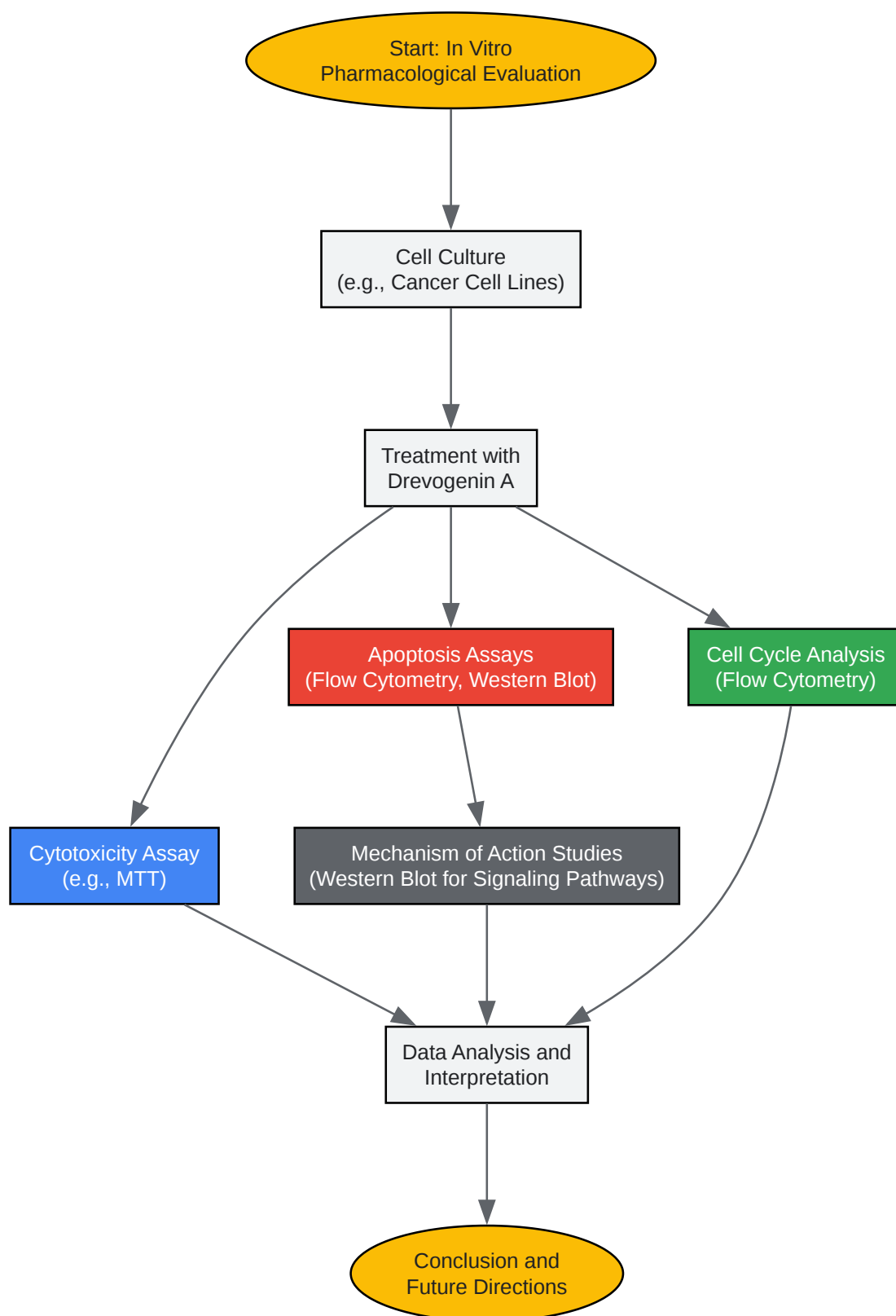
- **Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:** This method quantifies the percentage of apoptotic and necrotic cells.
 - Treat cells with **Drevogenin A**.
 - Harvest and wash the cells.
 - Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
 - Analyze the stained cells using a flow cytometer.

- Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins.
 - Lyse the treated cells to extract proteins.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).
 - Incubate with a secondary antibody conjugated to an enzyme.
 - Detect the protein bands using a chemiluminescent substrate.

Cell Cycle Analysis

This is performed to determine the effect of the compound on cell cycle progression.

- Treat cells with **Drevogenin A**.
- Harvest and fix the cells (e.g., with cold 70% ethanol).
- Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.
- Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).



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Caption: General experimental workflow for in vitro pharmacological evaluation.

Conclusion and Future Directions

Drevogenin A is a promising natural product with potential pharmacological activities, particularly in the realms of cancer and inflammation. While current knowledge is largely inferred from studies on its aglycone, diosgenin, the existing data provides a strong rationale for further investigation into **Drevogenin A** itself. Future research should focus on isolating and characterizing the specific biological activities of **Drevogenin A**, including comprehensive in vitro and in vivo studies to elucidate its mechanisms of action, determine its efficacy and safety profile, and explore its potential as a lead compound for the development of novel therapeutics. The synthesis of **Drevogenin A** derivatives may also offer opportunities to enhance its pharmacological properties and improve its drug-like characteristics.

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References

- 1. Drevogenin A | 10163-83-4 | KAA16383 | Biosynth [biosynth.com]
- 2. Drevogenin A | C28H42O7 | CID 202357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drevogenin A - Wikidata [wikidata.org]
- 4. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diosgenin Derivatives as Potential Antitumor Agents: Synthesis, Cytotoxicity, and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of diosgenin derivatives as apoptosis inducers through mitochondria-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diosgenin inhibits the proliferation, migration and invasion of the optic nerve sheath meningioma cells via induction of mitochondrial-mediated apoptosis, autophagy and G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diosgenin inhibits IL-1 β -induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diosgenin Inhibits Excessive Proliferation and Inflammatory Response of Synovial Fibroblasts in Rheumatoid Arthritis by Targeting PDE3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diosgenin, a plant steroid, induces apoptosis in human rheumatoid arthritis synoviocytes with cyclooxygenase-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diosgenin-induced autophagy and apoptosis in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
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